Narasin B

Description

Historical Context of Polyether Ionophore Discovery

The journey of polyether ionophore discovery began in 1951 with the initial isolation of nigericin (B1684572) and lasalocid (B1674520) acid from Streptomyces species. wikipedia.org The term "ionophore" was later coined in 1967 to describe compounds capable of binding metal ions and mediating their passage through cell membranes. wikipedia.orgwikipedia.org The publication of the structure of monensin (B1676710) in 1967 was a pivotal moment, leading to the formal recognition of polyether ionophores as a distinct class of antibiotics. mpbio.commdpi.com To date, over 120 polyether carboxylic ionophore antibiotics have been identified. ctdbase.org These compounds are structurally defined by multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings, a free carboxyl group, and numerous alkyl and oxygen functionalities. mpbio.com

Taxonomic Origin of Narasin (B1676957) and its Congeners

Narasin, a prominent member of the polyether ionophore family, is a natural product derived from microbial fermentation. Its production is specifically attributed to certain strains of the Streptomyces genus.

The primary microbial strain responsible for the biosynthesis of Narasin and its related structural variants, or congeners, is Streptomyces aureofaciens. This bacterium is well-known for its prolific production of various antibiotic compounds. The total Narasin complex produced by Streptomyces aureofaciens strain NRRL 8092 typically comprises several components, with Narasin A being the most abundant (approximately 96%), followed by smaller proportions of Narasin B (around 1%), Narasin D (2%), and Narasin I (1%).

Classification of this compound within the Polyether Ionophore Family

Polyether ionophores are broadly categorized based on their ability to transport specific cations. Narasin, including this compound, is classified as a monovalent polyether ionophore, a group that also includes compounds such as salinomycin (B1681400) and monensin. ctdbase.org

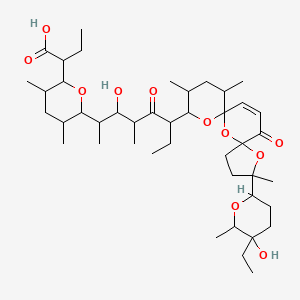

This compound is a distinct structural variant of Narasin, which is often referred to as Narasin A. The key chemical difference lies in the presence of a keto function (=O) in this compound, which replaces a hydroxyl group (-OH) on the middle ring of its tricyclic spiroketal structure, a feature it shares with Narasin A. This structural modification results in this compound having a molecular formula of C₄₃H₇₀O₁₁, in contrast to Narasin A's C₄₃H₇₂O₁₁. This compound exhibits a melting point ranging from 150-153°C and shows a characteristic ultraviolet absorption at 220 nm. Despite this structural difference, this compound has been reported to possess biological activity similar to that of Narasin A.

The table below summarizes key properties of this compound:

| Property | Value |

| Molecular Formula | C₄₃H₇₀O₁₁ |

| Melting Point | 150-153°C |

| UV Absorption (λmax) | 220 nm |

| Producing Organism | Streptomyces aureofaciens |

| Relative Abundance | ~1% in Narasin complex |

| Structural Difference | Keto group instead of hydroxyl |

| Biological Activity | Similar to Narasin A |

Properties

CAS No. |

58439-94-4 |

|---|---|

Molecular Formula |

C43H70O11 |

Molecular Weight |

763 g/mol |

IUPAC Name |

2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-15-oxo-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid |

InChI |

InChI=1S/C43H70O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-31,33-34,36-38,45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48) |

InChI Key |

FBLJTCGAXDPRJH-CKPCXBJXSA-N |

SMILES |

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(=O)C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C)C(=O)O |

Canonical SMILES |

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(=O)C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A28086B; A-28086B; A 28086B |

Origin of Product |

United States |

Structural Elucidation and Chemical Characterization of Narasin B

Comparative Structural Analysis: Narasin (B1676957) B versus Narasin A

Narasin B (C₄₃H₇₀O₁₁) and Narasin A (C₄₃H₇₂O₁₁) exhibit distinct structural differences despite their close relationship scispace.comfao.orgfao.orgnih.gov. Narasin A is considered the main component of the narasin mixture fao.orgfamic.go.jp.

Specific Functional Group Distinctions (e.g., Keto vs. Hydroxyl)

The primary structural distinction between this compound and Narasin A lies in a specific functional group on the middle ring of their tricyclic spiroketal structure scispace.com. This compound possesses a keto function (=O) at a position where Narasin A features a hydroxyl group (-OH) scispace.comfao.orgfao.org. This difference in a single functional group accounts for the variation in their molecular formulas and physicochemical properties.

The molecular formulas and weights are summarized in the table below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| Narasin A | C₄₃H₇₂O₁₁ | 765.03 drugfuture.comuni.lunih.govbiosynth.comtoku-e.com | 98-100 (acetone-water) fao.orgdrugfuture.com, 158-160 (sodium salt) fao.org |

| This compound | C₄₃H₇₀O₁₁ | 763.02 (calculated) | 150-153 scispace.com |

Spectroscopic Investigations of this compound

Spectroscopic techniques have been instrumental in confirming the structural features of this compound and differentiating it from Narasin A.

Nuclear Magnetic Resonance (NMR) Spectral Analysis of Allylic Protons

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the proton environments within a molecule diva-portal.orgresearchgate.net. A notable difference in the ¹H-NMR spectra of Narasin A and this compound concerns the signals corresponding to allylic protons in the middle ring of their tricyclic spiroketal system scispace.com. Narasin A (and salinomycin) typically exhibits a unique resonance at δ 6.0 ppm, which is attributed to these allylic protons scispace.com. In contrast, the NMR spectrum of this compound lacks this characteristic peak at δ 6.0 ppm scispace.com. Instead, the allylic protons in this compound are represented by four distinct peaks observed at δ 6.15, 6.25, 7.09, and 7.20 ppm, with a coupling constant (J) of 11 Hz scispace.com. This shift and splitting pattern are consistent with the presence of a keto group in this compound, which alters the electronic environment of the adjacent allylic protons compared to the hydroxyl group in Narasin A.

Infrared (IR) Spectroscopy for Carbonyl Functional Groups

Infrared (IR) spectroscopy is highly effective for identifying the presence of specific functional groups, particularly carbonyl (C=O) groups, due to their strong absorption characteristics uobabylon.edu.iqmlsu.ac.inlibretexts.orgspectroscopyonline.com. The IR spectrum of this compound reveals a distinctive absorption at 1740 cm⁻¹, indicating the presence of a third carbonyl (C=O) functional group scispace.com. This is in addition to the carbonyl absorptions also found in Narasin A, which typically shows C=O stretches around 1710 cm⁻¹ and a carboxyl C=O at 1685 cm⁻¹ (shoulder) scispace.com. The presence of an additional carbonyl absorption at 1740 cm⁻¹ in this compound further supports the structural modification involving the keto group in place of a hydroxyl group, as carbonyl stretching vibrations generally appear in the 1700 cm⁻¹ range, with precise frequencies depending on the molecular environment uobabylon.edu.iqlibretexts.orgspectroscopyonline.com.

Ultraviolet (UV) Absorption Characteristics

Ultraviolet (UV) absorption spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems fao.org. The UV absorption characteristics of this compound differ from those of Narasin A. This compound exhibits a UV absorption maximum (λmax) at 220 nm with a molar absorptivity (ε) of 10,477 scispace.com. For comparison, Narasin A has a UV maximum at 285 nm with an extinction coefficient (ε) of 58 drugfuture.com. This difference in UV absorption maxima and intensities can be attributed to the altered chromophore resulting from the keto-hydroxyl distinction between the two compounds.

Biosynthetic Pathways and Metabolic Engineering of Narasin B

Precursor Incorporation Studies in Streptomyces aureofaciens

The backbone of polyether antibiotics like Narasin (B1676957) B is assembled from simple carboxylic acid precursors through the polyketide pathway. Elucidating which precursors are utilized and how they are incorporated is a fundamental step in understanding the biosynthesis of these complex molecules.

Application of ¹³C-Labelled Precursors in Biosynthetic Elucidation

Early biosynthetic studies on the closely related narasin A have provided significant insights into the origins of the carbon skeleton of the entire narasin complex, including Narasin B. The application of ¹³C-labeled precursors, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, has been a powerful tool in tracing the metabolic fate of these precursors.

Research has demonstrated that the biosynthesis of narasin involves the incorporation of acetate (B1210297), propionate, and butyrate (B1204436). By feeding Streptomyces aureofaciens cultures with ¹³C-labeled versions of these short-chain fatty acids and subsequently analyzing the ¹³C-NMR spectrum of the produced narasin, researchers can pinpoint the location of each labeled carbon atom within the final molecule. This technique has been instrumental in confirming the polyketide origin of narasin and in detailing the specific starter and extender units used by the polyketide synthase (PKS) machinery.

Further studies utilizing doubly labeled precursors, such as [1-¹³C, ¹⁸O₂] acetate and butyrate, have not only traced the carbon backbone but also revealed the origins of the oxygen atoms within the narasin structure. This advanced labeling strategy provides deeper mechanistic insights into the cyclization reactions that form the characteristic ether rings of polyether ionophores.

Table 1: Precursor Units in Narasin Biosynthesis

| Precursor | Function in Polyketide Chain |

|---|---|

| Acetate | Extender Unit |

| Propionate | Extender Unit |

Genetic Determinants of this compound Biosynthesis

The biosynthesis of complex secondary metabolites like this compound is orchestrated by a series of enzymes encoded by genes typically clustered together on the microbial chromosome. Identifying and characterizing these biosynthetic gene clusters (BGCs) is key to understanding and manipulating the production of the target compound.

Identification and Characterization of Biosynthetic Gene Clusters

While specific details on the biosynthetic gene cluster for this compound are not extensively documented in publicly available literature, the general principles of polyether antibiotic biosynthesis suggest the presence of a large Type I polyketide synthase (PKS) gene cluster in Streptomyces aureofaciens. These clusters are characterized by modular PKS genes, where each module is responsible for the incorporation and processing of a specific precursor unit.

The structural similarities between narasin and other well-characterized polyether antibiotics, such as monensin (B1676710) and salinomycin (B1681400), allow for predictive insights into the organization of the narasin BGC. It is anticipated to contain genes encoding for the core PKS enzymes, as well as tailoring enzymes responsible for post-PKS modifications like cyclization, oxidation, and methylation.

Enzymatic Steps in this compound Production

The formation of this compound from its primary metabolic precursors is a multi-step enzymatic process. The core of this process is the assembly of the polyketide chain by the PKS complex. Each PKS module typically contains a set of domains, including an acyltransferase (AT) domain that selects the appropriate extender unit (malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA, derived from acetate, propionate, and butyrate respectively), a ketosynthase (KS) domain that catalyzes the condensation reaction, and an acyl carrier protein (ACP) domain that holds the growing polyketide chain.

Following the assembly of the linear polyketide precursor, a series of tailoring enzymes modify the chain to yield the final this compound structure. These enzymes likely include:

Dehydratases (DH) and Ketoreductases (KR): These domains within the PKS modules determine the reduction state of the β-keto group after each condensation step.

Epoxidases and Epoxide Hydrolases: These enzymes are crucial for the formation of the multiple ether rings characteristic of polyether ionophores. They are thought to act on double bonds introduced into the polyketide chain.

Hydroxylases: These enzymes may be responsible for the introduction of hydroxyl groups at specific positions on the narasin backbone. The difference between Narasin A and this compound lies in the oxidation state of a specific carbon, suggesting the action of a dehydrogenase or a related oxidoreductase.

Strategies for Enhanced this compound Production

Improving the yield of this compound from Streptomyces aureofaciens fermentations is a key objective for its potential applications. This can be achieved through the optimization of fermentation conditions and, in the future, through targeted metabolic engineering of the producing strain.

Fermentation Optimization Techniques

The production of secondary metabolites is highly sensitive to the culture environment. Optimizing fermentation parameters can significantly enhance the yield of this compound. Key factors to consider include:

Medium Composition: The choice of carbon and nitrogen sources is critical. For narasin production, suitable carbon sources include glucose, starch, and dextrin. Nitrogen sources such as peptone, enzyme-hydrolyzed casein, and cottonseed meal can also support growth and antibiotic production. The presence of essential trace elements is also necessary for optimal growth and biosynthesis.

pH: The pH of the fermentation medium should be maintained within a suitable range, typically between 6.5 and 7.5, for optimal narasin production.

Temperature: Streptomyces aureofaciens can produce narasin over a temperature range of 25°C to 37°C, with an optimum around 30°C.

Aeration and Agitation: As an aerobic process, submerged fermentation for narasin production requires adequate oxygen supply. An aeration rate of approximately 0.5 volumes of air per volume of medium per minute (vvm) with agitation around 600 RPM has been reported as effective for narasin production in a 10-liter fermenter.

Table 2: General Fermentation Parameters for Narasin Production

| Parameter | Optimal Range/Value |

|---|---|

| Carbon Source | Glucose, Starch, Dextrin |

| Nitrogen Source | Peptone, Casein Hydrolysate |

| pH | 6.5 - 7.5 |

| Temperature | 25°C - 37°C (Optimum ~30°C) |

| Aeration | ~0.5 vvm |

By systematically optimizing these parameters using statistical methods such as response surface methodology, it is possible to significantly improve the titer of this compound in fermentation broths.

Metabolic Engineering Approaches in Producer Strains

The core approaches in metabolic engineering focus on several key areas: increasing the supply of biosynthetic precursors, optimizing the expression of the biosynthetic gene cluster (BGC), and eliminating competing metabolic pathways.

Increasing Precursor Supply

The biosynthesis of the narasin polyketide backbone requires a consistent and abundant supply of small carboxylic acid precursors, namely acetyl-CoA, propionyl-CoA, and butyryl-CoA, which are extended to form malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA, respectively. Engineering central carbon metabolism to channel more flux towards these building blocks is a critical strategy. For instance, in the production of the related polyether salinomycin by Streptomyces albus, enhancing the β-oxidation pathway has been shown to generate a greater abundance of acyl-CoA precursors. A key discovery was that the salinomycin BGC contains a gene for 3-hydroxyacyl-CoA dehydrogenase (FadB3), an enzyme involved in the β-oxidation cycle. Deletion of this gene significantly reduced salinomycin production, indicating a direct link between the secondary metabolite pathway and primary fatty acid metabolism.

Another approach involves the introduction of heterologous pathways to boost specific precursors. For example, expressing genes for a malonate transporter and a malonyl-CoA synthase (matBC) can allow the cell to utilize exogenous malonate, directly increasing the intracellular pool of malonyl-CoA, a key precursor for many polyketides.

Genetic Manipulation of Biosynthetic Pathways and Regulators

Direct manipulation of the narasin BGC and its regulatory elements is a powerful method to increase production. A common strategy is to overexpress pathway-specific positive regulatory genes. In salinomycin production, the gene slnR, which encodes a Large ATP-binding regulators of the LuxR (LAL) family transcriptional regulator, positively controls the expression of most genes in the BGC. Overexpression of such regulators can effectively "turn up" the entire biosynthetic pathway, leading to higher product yields.

Furthermore, duplicating the entire BGC within the host genome has proven effective in other Streptomyces systems. This gene dosage approach can lead to a significant increase in the final product titer, assuming precursor supply is not a limiting factor.

Elimination of Competing Pathways

Streptomyces genomes are rich in BGCs for various secondary metabolites. These pathways often compete for the same limited pool of precursors. A highly effective metabolic engineering strategy is the targeted deletion of these competing BGCs. By removing pathways for other polyketides, non-ribosomal peptides, or fatty acids, the metabolic flux of precursors like malonyl-CoA can be redirected towards narasin biosynthesis. This "chassis" or "super-host" engineering approach minimizes the metabolic burden on the cell and focuses resources on the production of the desired compound. For example, deleting native BGCs for compounds like antimycins and candicidins, which also require malonyl-CoA, has successfully increased the production of heterologous flavonoids in S. albidoflavus.

The following tables summarize the metabolic engineering strategies and their potential impact on production enhancement.

Table 1: Summary of Metabolic Engineering Strategies in Streptomyces for Polyether Antibiotic Production

This table is based on findings from related polyether antibiotics, such as salinomycin, and represents analogous strategies applicable to this compound production.

| Strategy | Target Gene/Pathway | Organism (Example) | Expected Outcome |

| Precursor Supply Enhancement | β-oxidation pathway (e.g., fadB3) | Streptomyces albus | Increased acyl-CoA precursors |

| Malonate utilization (matBC) | Streptomyces albidoflavus | Increased malonyl-CoA pool | |

| Regulatory Gene Overexpression | Pathway-specific positive regulator (slnR) | Streptomyces albus | Upregulation of BGC expression |

| Gene Cluster Manipulation | Duplication of the entire BGC | Streptomyces albidoflavus | Increased enzyme dosage and product yield |

| Host Chassis Engineering | Deletion of competing BGCs | Streptomyces albidoflavus | Redirection of precursors to target pathway |

Table 2: Stepwise Engineering Approach and Anticipated Yield Improvement for Narasin

This table presents a hypothetical model based on combining strategies reported for other secondary metabolites in Streptomyces, illustrating the cumulative effect on product yield.

| Engineering Step | Genetic Modification | Rationale | Anticipated Narasin Yield Increase (Fold) |

| Step 1 | Deletion of two major competing polyketide synthase (PKS) gene clusters | Redirects malonyl-CoA and other precursors to narasin biosynthesis. | 5-fold |

| Step 2 | Overexpression of the narasin pathway-specific positive regulator | Increases transcriptional activation of the entire narasin BGC. | 15-fold (cumulative) |

| Step 3 | Integration of an additional copy of the entire narasin BGC into the genome of the Step 2 strain | Increases the gene dosage and total amount of biosynthetic enzymes. | 30-fold (cumulative) |

| Step 4 | Introduction of a malonate utilization pathway (matBC) into the Step 3 strain and feeding with malonate | Alleviates potential malonyl-CoA precursor limitation caused by high BGC expression. | 45-fold (cumulative) |

By systematically applying these metabolic engineering principles, it is feasible to develop hyper-producing strains of Streptomyces, significantly elevating the production efficiency of the narasin complex and, consequently, the yield of this compound.

Advanced Analytical Methodologies for Narasin B Quantification and Detection

Chromatographic Separation Techniques

Chromatographic methods are foundational for separating and quantifying Narasin (B1676957) and its related compounds from complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Multi-Ionophore Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is a highly sensitive and selective technique widely employed for the determination and confirmation of Narasin residues. researchgate.netfao.org This method is particularly advantageous for multi-ionophore analysis, allowing for the simultaneous detection and quantification of several coccidiostats. researchgate.net

For Narasin, LC-MS/MS typically involves monitoring specific precursor and product ions. A common approach uses positive Multiple Reaction Monitoring (MRM) with an electrospray ion source. For quantitative determination of Narasin, transitions such as 787.5 > 431.3 are monitored, with confirmation transitions like 787.5 > 531.3 and 787.5 > 279.2. fao.org Sample preparation often includes solvent extraction and purification steps, followed by reconstitution in methanol (B129727) for analysis. Quantification is typically achieved using matrix-matched calibration lines. fao.org HPLC/ion spray-mass spectrometry (HPLC/ISP-MS) has also been utilized for identifying Narasin metabolites. fao.org

Table 3: LC-MS/MS Parameters for Narasin Detection

| Parameter | Condition |

| HPLC Column | Phenomenex Aqua® 5 µm C18 (150 × 2 mm) fao.org |

| Column Temperature | 40 °C fao.org |

| Mobile Phase A | 0.1% formic acid in water fao.org |

| Mobile Phase B | 0.1% formic acid in acetonitrile (B52724) fao.org |

| Elution | Gradient elution fao.org |

| Autosampler Temp. | 4 °C fao.org |

| Injection Volume | 2 µL fao.org |

| Run Time | 10 minutes fao.org |

| Ion Source | Electrospray (positive mode) fao.org |

| Source Voltage | 5500 V fao.org |

| Quantitative MRM Transition | 787.5 > 431.3 (Collision Energy = 67 eV) fao.org |

| Confirmatory MRM Transitions | 787.5 > 531.3 (Collision Energy = 60 eV); 787.5 > 279.2 (Collision Energy = 73 eV) fao.org |

Thin-Layer Chromatography (TLC) in Analytical Protocols

Thin-Layer Chromatography (TLC) serves as a valuable screening method for the qualitative identification of Narasin and other ionophores in various samples. fao.orgtoku-e.compsu.edu TLC protocols for Narasin often involve extraction with solvents such as methanol, followed by purification steps using silica (B1680970) gel or alumina (B75360) column chromatography. usda.gov

Detection on TLC plates can be achieved through two primary methods:

Bioautography: This technique involves applying a layer of agar (B569324) seeded with a sensitive indicator organism, such as Bacillus subtilis or Bacillus stearothermophilus var. calidolactis C-953, over the developed TLC plate. fao.orgtoku-e.compsu.eduusda.gov The presence of Narasin is indicated by zones of inhibition of bacterial growth after incubation. The limit of quantification (LOQ) for TLC-bioautography in tissue samples can be around 25 µg/kg. fao.org

Chemical Derivatization: Narasin spots on TLC plates can also be visualized by spraying with a chemical reagent, such as vanillin (B372448) reagent, which reacts to produce colored spots. scispace.compsu.edu This method is effective for qualitative identification and differentiating Narasin from other ionophores like monensin (B1676710), salinomycin (B1681400), and lasalocid (B1674520) based on their distinct retention factors (Rf values) and color reactions. psu.edu

Immunochemical and Biosensor-Based Detection Systems

Beyond chromatographic techniques, immunochemical and biosensor-based systems offer rapid and sensitive alternatives for Narasin detection, particularly for screening purposes. toku-e.comresearchgate.net

Immunochemical Assays: These methods leverage the specific binding between antibodies and Narasin. Various immunoassay formats have been developed, including:

Enzyme-Linked Immunosorbent Assay (ELISA) researchgate.net

Colloidal Gold Immunoassay (CGIA) researchgate.net

Fluorescence Polarization Immunoassay (FPIA) researchgate.net

Time-Resolved Fluoroimmunoassay (TR-FIA): TR-FIA has been specifically described for screening Narasin residues in animal products like poultry and eggs. This method has reported limits of detection (LODs) of 0.56 µg/kg for muscle and 0.28 µg/kg for eggs, demonstrating high sensitivity for trace-level detection. researchgate.net

Biosensor-Based Detection Systems: Biosensors offer real-time or near real-time detection capabilities by converting a biological recognition event into a measurable signal. While specific detailed findings solely on Narasin B biosensors are limited in the provided context, biosensor technology, including surface plasmon resonance (SPR)-based biosensors, is recognized as a promising avenue for the detection of coccidiostats like Narasin. researchgate.netrug.nlwashington.edu These systems hold potential for rapid, on-site screening and monitoring applications.

Immunoassay Development for this compound Residues

Immunoassays offer a rapid and high-throughput approach for screening narasin residues, including this compound, in various matrices. These methods leverage the specific binding between antibodies and the target analyte. For instance, enzyme-linked immunosorbent assays (ELISA) have been developed for coccidiostat residues, and due to structural similarities, antibodies against salinomycin can recognize narasin with comparable affinity mdpi.com.

Fluorescence Polarization Immunoassay (FPIA) Development

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous, competitive immunoassay technique that measures the change in fluorescence polarization of a fluorescently labeled tracer when it binds to a specific antibody nih.govwikipedia.org. This method is particularly suitable for the rapid detection and quantification of small molecules, such as narasin, without requiring separation or washing steps nih.govwikipedia.org.

FPIA has been developed for the determination of salinomycin, and the anti-salinomycin antibody used in such assays has shown significant cross-reactivity with narasin, approximately 67.6% researchgate.net. This cross-reactivity is expected given that narasin and salinomycin differ by only one methyl group researchgate.netnih.gov. The dynamic range for a developed FPIA for maduramicin (B1675897) (another polyether ionophore) was 0.01 to 5.6 µg/mL, with a limit of detection (LOD) of 0.002 µg/mL and recoveries from chicken muscle, fat, and egg samples ranging from 82% to 130% researchgate.net. While these specific figures are for maduramicin, they illustrate the potential performance of FPIA for similar polyether ionophores like this compound.

Time-Resolved Fluoroimmunoassay (TR-FIA) for Biological Samples

Time-Resolved Fluoroimmunoassay (TR-FIA) is a highly sensitive and specific analytical technique that utilizes lanthanide chelates, such as europium (Eu3+), as fluorescent labels ontosight.ainih.gov. These labels exhibit long fluorescence lifetimes and large Stokes shifts, which effectively minimize background fluorescence and scattering interference from biological samples ontosight.ai.

A rapid TR-FIA screening method has been developed for the detection of narasin in animal products, including poultry muscle and eggs researchgate.netfao.orgresearchgate.net. In this method, muscle samples are treated with acetonitrile, and clean-up is performed using a silica solid-phase extraction (SPE) cartridge fao.org. The eluate is then dried under a nitrogen stream and reconstituted in a buffer before being applied to a microtiter well containing the antibody fao.org. The time-resolved fluorescence is subsequently measured fao.org. The limits of detection (LODs) for narasin using this TR-FIA method were reported as 0.56 µg/kg for muscle and 0.28 µg/kg for eggs researchgate.netresearchgate.net. This method has been used to determine narasin concentrations in chicken plasma and muscle fao.org.

Table 1: Performance Characteristics of Narasin TR-FIA

| Matrix | Limit of Detection (LOD) |

| Muscle | 0.56 µg/kg researchgate.netresearchgate.net |

| Eggs | 0.28 µg/kg researchgate.netresearchgate.net |

Sample Preparation and Extraction Protocols

Effective sample preparation and extraction are critical steps to isolate and concentrate this compound from complex biological and food matrices, ensuring accurate downstream analysis.

Organic Solvent Extraction and Chromatographic Purification

Organic solvent extraction is a foundational step for isolating narasin and this compound from various samples. Narasin is highly soluble in organic solvents such as ethyl acetate (B1210297), chloroform, acetone, benzene (B151609), and dimethyl sulfoxide (B87167), but sparingly soluble in hexane (B92381) and petroleum ether, and practically insoluble in water famic.go.jp. Its solubility in water and distribution between aqueous and organic phases are strongly pH-dependent fao.org.

For tissue samples, extraction procedures often involve solvents like acetonitrile and n-propanol fao.orgfao.org. Following extraction, purification is commonly achieved using silica solid-phase extraction (SPE) cartridges fao.orgfao.org. The sample is then typically dried under a nitrogen stream and reconstituted in a suitable solvent for analysis fao.org.

Chromatographic purification, particularly silica gel chromatography, is frequently employed to separate narasin, this compound, and narasin methyl ester from crude preparations scispace.com. Crude narasin can be dissolved in benzene and applied to a silica gel column scispace.com. Elution with benzene-ethyl acetate mixtures (e.g., 9:1) can separate narasin methyl ester and this compound into distinct fractions, while narasin itself is eluted with a different ratio (e.g., 4:1 benzene-ethyl acetate) scispace.com. The elution process can be monitored using thin-layer chromatography (TLC) with a vanillin-H2SO4 spray scispace.com.

For the determination of narasin in feedingstuffs and premixtures, a reversed-phase liquid chromatography (LC) method has been developed using methanol-K2HPO4 solution (9:1, v/v) as the extraction solvent nih.gov. Post-column derivatization with dimethylamino-benzaldehyde allows detection at 600 nm, with recoveries typically exceeding 90% nih.gov.

Table 2: Common Organic Solvents for Narasin Extraction

| Solvent Class | Specific Solvents |

| Ketones | Acetone fao.orgfamic.go.jp |

| Nitriles | Acetonitrile fao.orgfao.org |

| Halogenated | Chloroform fao.orgfamic.go.jp, Dichloromethane, Carbon tetrachloride usda.gov |

| Esters | Ethyl acetate fao.orgfamic.go.jpgoogle.com |

| Alcohols | Methanol fao.orgfamic.go.jpnih.govusda.gov, n-Propanol fao.orgfao.org |

| Aromatics | Benzene scispace.comfamic.go.jp |

| Ethers | Tetrahydrofuran (B95107) fao.org |

| Other | Dimethyl sulfoxide (DMSO) famic.go.jp |

Mechanisms of Action of Narasin B at the Cellular and Subcellular Levels

Molecular Targets and Signaling Pathway Modulation

Stimulation of Eryptosis via Intracellular Calcium and Ceramide Pathways

Eryptosis, often referred to as suicidal erythrocyte death, is a process analogous to apoptosis in nucleated cells. It is characterized by distinct morphological changes, including cell shrinkage and the scrambling of the cell membrane, leading to the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the erythrocyte surface wikipedia.orgwikidata.orgguidetopharmacology.orgfishersci.com. The exposure of PS on the cell surface is a critical hallmark of eryptosis, acting as a signal for the removal of these cells by phagocytes guidetopharmacology.org. Eryptosis can be triggered by various cellular stresses and is notably influenced by increased intracellular calcium activity ([Ca²⁺]ᵢ) and elevated ceramide levels wikipedia.orgwikidata.orgguidetopharmacology.orgfishersci.comnih.govnih.gov.

Research findings indicate that Narasin (B1676957) significantly stimulates eryptosis in human erythrocytes. Exposure of human erythrocytes to Narasin for 48 hours leads to a notable increase in the percentage of annexin-V-binding cells, a direct measure of phosphatidylserine exposure, and can induce cell shrinkage, reflected by a decrease in forward scatter wikipedia.orgwikidata.orgfishersci.com.

Detailed Research Findings

The induction of eryptosis by Narasin is intricately linked to its effects on intracellular calcium and ceramide pathways.

Intracellular Calcium Pathways Narasin, as an ionophore, facilitates the entry of Ca²⁺ into erythrocytes, leading to a significant increase in cytosolic Ca²⁺ activity wikipedia.orgwikidata.orgfishersci.com. This elevation in intracellular calcium is a pivotal step in the eryptotic cascade. The increase in [Ca²⁺]ᵢ is directly observed through enhanced Fluo3-fluorescence in treated erythrocytes wikipedia.orgwikidata.orgfishersci.com. The stimulatory effect of Narasin on phosphatidylserine exposure is partially dependent on the presence of extracellular calcium, as its removal significantly blunts, though does not completely abolish, the effect wikipedia.orgwikidata.orgfishersci.com. This suggests that while Ca²⁺ entry plays a crucial role, other mechanisms may also contribute.

The augmented intracellular calcium concentration is known to activate various downstream effectors that contribute to eryptosis. Specifically, an increase in [Ca²⁺]ᵢ is expected to induce cell shrinkage by activating Ca²⁺-sensitive K⁺ channels. This activation leads to the efflux of K⁺ ions, followed by cell membrane hyperpolarization, Cl⁻ exit, and a consequent cellular loss of KCl and water wikidata.org. Furthermore, elevated Ca²⁺ levels promote membrane scrambling by inhibiting flippase and activating scramblase and floppase, enzymes that disrupt membrane asymmetry and lead to PS exposure on the outer leaflet uni.lu.

An interactive data table summarizing the impact of Narasin on intracellular calcium levels and phosphatidylserine exposure is presented below:

Table 1: Effect of Narasin on Intracellular Calcium and Phosphatidylserine Exposure in Human Erythrocytes (48-hour exposure)

| Narasin Concentration (ng/ml) | Fluo3-Fluorescence (Arbitrary Units, Mean ± SEM) | Annexin-V-Binding Cells (%, Mean ± SEM) |

| 0 (Control) | Baseline | Baseline |

| 10 | Significantly Increased wikipedia.orgwikidata.orgfishersci.com | Significantly Increased wikipedia.orgwikidata.orgfishersci.com |

| 25 | Significantly Increased wikipedia.orgwikidata.orgfishersci.com | Significantly Increased wikipedia.orgwikidata.orgfishersci.com |

Note: Specific numerical values for baseline and increases were not consistently provided across all snippets for direct tabulation, but the qualitative "significantly increased" is consistently reported wikipedia.orgwikidata.orgfishersci.com.

Ceramide Pathways In addition to its effects on calcium, Narasin also influences ceramide abundance within erythrocytes. Studies have shown that Narasin exposure leads to a slight but significant increase in ceramide levels, particularly at higher concentrations (e.g., 25 ng/ml) wikipedia.orgwikidata.orgfishersci.com. Ceramide, a lipid composed of sphingosine (B13886) and a fatty acid, is a known potent trigger of eryptosis wikipedia.orgwikidata.orgguidetopharmacology.orgfishersci.comnih.govnih.gov.

Ceramide can be generated through a de novo synthesis pathway or via the hydrolysis of sphingomyelin, catalyzed by sphingomyelinases nih.gov. When ceramide accumulates in the plasma membrane, it can augment membrane rigidity by stabilizing lipid rafts, and an increased ceramide content is associated with enhanced membrane fragility, contributing to the eryptotic process nih.gov. The observed increase in ceramide abundance following Narasin exposure further underscores its multi-faceted mechanism in inducing suicidal erythrocyte death wikipedia.orgwikidata.orgfishersci.com.

An interactive data table summarizing the impact of Narasin on ceramide abundance is presented below:

Table 2: Effect of Narasin on Ceramide Abundance in Human Erythrocytes (48-hour exposure)

| Narasin Concentration (ng/ml) | Ceramide Abundance (Arbitrary Units, Mean ± SEM) |

| 0 (Control) | Baseline |

| 10 | Not significantly increased wikipedia.orgwikidata.orgfishersci.com |

| 25 | Slightly but Significantly Increased wikipedia.orgwikidata.orgfishersci.com |

Biological Activities and Efficacy Studies of Narasin B in in Vitro and in Vivo Models

Antiprotozoal and Anticoccidial Efficacy

Action on Other Protozoal Pathogens (e.g., Leishmania donovani, Ichthyophthirius multifiliis)

Narasin (B1676957), the broader compound of which Narasin B is a component, has demonstrated significant efficacy against various protozoal pathogens, particularly those causing coccidial infections. It is effective against sporozoites and both early and late asexual stages of coccidia in broiler chickens. Specific Eimeria species against which Narasin has shown activity include Eimeria acervulina, E. brunetti, E. maxima, E. mivati, E. necatrix, and E. tenella. scispace.comfao.org

In studies involving Goussia carpelli, a coccidian affecting common carp, Narasin was observed to reduce the intensity of infection, although it did not completely prevent the development of enteritis, unlike some other anticoccidial agents. researchgate.net While Narasin exhibits broad anticoccidial properties, specific detailed research findings regarding its direct action or efficacy against Leishmania donovani or Ichthyophthirius multifiliis were not found in the reviewed literature.

Table 1: Efficacy of Narasin against Protozoal Pathogens

| Protozoal Pathogen | Model/Context | Observed Efficacy | Reference |

| Eimeria acervulina | Broiler chickens | Effective against sporozoites and asexual stages | scispace.comfao.org |

| Eimeria brunetti | Broiler chickens | Effective against sporozoites and asexual stages | scispace.comfao.org |

| Eimeria maxima | Broiler chickens | Effective against sporozoites and asexual stages | scispace.comfao.org |

| Eimeria mivati | Broiler chickens | Effective against sporozoites and asexual stages | scispace.comfao.org |

| Eimeria necatrix | Broiler chickens | Effective against sporozoites and asexual stages | scispace.comfao.org |

| Eimeria tenella | Broiler chickens | Effective against sporozoites and asexual stages | scispace.comfao.org |

| Goussia carpelli | Common carp | Reduced intensity of infection | researchgate.net |

Antiviral Activity Investigations

Narasin has been identified as having antiviral properties against a range of viruses. scispace.com

Efficacy against Vaccinia Virus

Narasin has demonstrated antiviral activity against Vaccinia virus (VACV). It was identified as an active compound from the NCATS Pharmaceutical Collection (NPC) library. Further investigations confirmed its broad-spectrum antiviral activity against Orthopoxviruses, including the Monkeypox virus (MPXV). biorxiv.orgdntb.gov.uaresearchgate.net

Activity against Herpes Virus

Narasin exhibits activity against herpes viruses. scispace.com Research has indicated Narasin as a novel antiviral compound with activity against Herpes Simplex Virus type 1 (HSV-1). researchgate.netnus.edu.sg

Impact on Type III Poliovirus

Studies have shown that Narasin is active against Type III Poliovirus. scispace.com

Effects on Transmissible Gastroenteritis Virus

Narasin has demonstrated activity against the Transmissible Gastroenteritis Virus (TGEV). scispace.com

Activity against Newcastle Disease Virus

Narasin is also active against Newcastle Disease Virus (NDV). scispace.com

Table 2: Antiviral Activity of Narasin

| Virus Name | Observed Activity | Reference |

| Vaccinia Virus (VACV) | Active; broad-spectrum activity against Orthopoxviruses (including MPXV) | biorxiv.orgdntb.gov.uaresearchgate.net |

| Herpes Virus (e.g., HSV-1) | Active | scispace.comresearchgate.netnus.edu.sg |

| Type III Poliovirus | Active | scispace.com |

| Transmissible Gastroenteritis Virus (TGEV) | Active | scispace.com |

| Newcastle Disease Virus (NDV) | Active | scispace.com |

Inhibition of Infectious Bovine Rhinotracheitis Virus

Narasin has demonstrated antiviral properties, including activity against the Infectious Bovine Rhinotracheitis Virus (IBRV) toku-e.comnih.gov. IBRV, caused by bovine herpesvirus 1 (BoHV-1), is a significant pathogen in cattle, leading to acute inflammation of the upper respiratory tract and, in some cases, abortion researchgate.netnih.gov. While specific studies detailing this compound's isolated effect on IBRV are not extensively documented, the broader compound Narasin has been noted for its inhibitory effects on various viruses, including herpes virus and IBRV nih.gov.

Further research on the antiviral mechanisms of Narasin (the mixture) has shown its ability to inhibit viral replication through non-cytotoxic pathways researchgate.netnih.gov. For instance, studies on Dengue virus (DENV) revealed that Narasin inhibits post-entry stages of viral replication, likely by disrupting viral protein synthesis, without affecting viral RNA levels researchgate.netnih.govmedchemexpress.com. This suggests a potential mechanism by which Narasin, and by extension its components like this compound, could exert antiviral effects, though direct evidence for this compound against IBRV remains to be specifically elucidated.

Antifungal Activity Assessment

Narasin exhibits antifungal activity, albeit limited, particularly against certain yeast species toku-e.comnih.gov. In studies assessing its antimicrobial spectrum, Narasin demonstrated antifungal activity against Malassezia pachydermatis, a common clinical isolate associated with canine otitis externa nih.gov.

Research findings on the antifungal efficacy of Narasin against M. pachydermatis are summarized in the table below. Minimal Inhibitory Concentrations (MICs) were determined after overnight incubation of organisms with varying concentrations of Narasin nih.gov.

Table 1: Antifungal Activity of Narasin Against Malassezia pachydermatis nih.gov

| Organism | MIC Range (µg/mL) |

| Malassezia pachydermatis | 32 to >128 |

This data indicates that higher concentrations of Narasin are required to achieve an antifungal effect against M. pachydermatis compared to its antibacterial activity against Gram-positive bacteria nih.gov. While these findings pertain to Narasin as a whole, they provide insight into the antifungal potential within the Narasin complex, of which this compound is a minor but present component.

Derivatives and Analogs of Narasin B: Synthesis and Structure Activity Relationships

Chemical Modification Strategies for Narasin (B1676957) B Scaffolds

Chemical modification strategies for Narasin B scaffolds primarily focus on reactive sites that can be chemically altered to yield new derivatives. Key areas for modification on the narasin structure, which would apply to this compound given its structural similarity to Narasin A, include the α,β-unsaturated ketone and the C1 carboxyl group. Protection of the C1 carboxyl group is a strategy employed prior to chemoselective oxidation to the α,β-unsaturated ketone, suggesting these sites are amenable to targeted chemical transformations.

Synthesis of this compound Esters and Other Analogs

The synthesis of narasin esters and other analogs involves conventional organic chemistry techniques. Narasin, the parent compound, readily reacts with various acid anhydrides in pyridine (B92270) to form corresponding esters. Examples of crystalline esters synthesized include acetyl, n-propionyl, n-butyryl, n-valeryl, and n-caproyl esters. The structures of these derivatives have been confirmed through spectroscopic methods such as ¹H-NMR, IR, and mass spectrometry.

Narasin methyl ester, another important analog, can be prepared by reacting narasin with diazomethane (B1218177) in ether. The physical and chemical properties of this synthesized methyl ester are identical to those of isolated narasin methyl ester.

Research on the acyl esters of narasin has shown that they exhibit enhanced activity compared to the parent compound. In a turbidometric assay against Staphylococcus aureus, acyl esters of narasin demonstrated greater activity, with their potency increasing proportionally with the increasing length of the acyl chain. While this finding specifically pertains to narasin acyl esters, the similar biological activity of this compound to Narasin A suggests a potential for similar trends in this compound acyl esters.

The development of nitrogen-containing derivatives represents another avenue for diversifying the narasin chemical space. Nitrogen-containing analogs of narasin have been synthesized, with ongoing research exploring their potential therapeutic applications, including in the treatment of cancers. These modifications aim to introduce new functionalities and potentially alter the pharmacokinetic and pharmacodynamic profiles of the compounds.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how changes in chemical structure influence the biological activity of a compound. For this compound and its derivatives, SAR investigations aim to pinpoint the structural features essential for their characteristic biological effects.

Several correlations between structural modifications and biological potency have been observed for narasin derivatives, which can be extrapolated to this compound given their close structural and biological relationship.

Acyl Chain Length: For acyl esters of narasin, there is a direct correlation between the length of the acyl chain and the observed biological activity. Longer acyl chains lead to increased activity against Staphylococcus aureus. This suggests that the lipophilicity or specific interactions mediated by the ester moiety play a role in enhancing potency.

Carboxylic Acid Group: The marked difference in activity between this compound (active) and narasin methyl ester (inactive) underscores the importance of the free carboxylic acid group for biological activity. Esterification of this group appears to abolish the compound's effectiveness, indicating that the carboxylic acid is crucial for its mechanism of action, possibly involving ion complexation or membrane transport.

Keto vs. Hydroxyl Functionality: The fact that this compound, with its keto function on the middle ring, retains similar biological activity to Narasin A (which has a hydroxyl group at that position) suggests that this specific structural variation does not significantly impair biological potency. This indicates a degree of flexibility or tolerance at this site concerning the type of oxygen-containing functional group.

These findings provide valuable insights for rational design efforts aimed at developing new this compound analogs with optimized biological profiles.

Mechanisms of Antimicrobial Resistance to Narasin B

Identification of Genetic Resistance Determinants

The understanding of Narasin (B1676957) B resistance has advanced significantly with the identification and characterization of specific genetic determinants.

A key genetic determinant of Narasin B resistance is the narAB operon, which encodes an ATP-binding cassette (ABC) type transporter. This operon has been demonstrated to be sufficient for conferring resistance to this compound. researchgate.netfrontiersin.orgnih.govfrontiersin.orgnih.gov The narAB operon was successfully cloned in 2020, and its role in mediating reduced susceptibility to this compound was experimentally confirmed. wur.nl Furthermore, studies have shown that exposure to this compound induces the transcriptional upregulation of the narB gene, which may serve to mitigate the fitness cost associated with carrying this resistance operon in environments lacking polyether ionophores. frontiersin.orgresearchgate.net

This compound resistance is frequently associated with mobile plasmids, which play a crucial role in its dissemination among bacterial populations. researchgate.netfrontiersin.orgnih.govnih.govwur.nl Homologs of the tnrB2/B3 operon, which also encode an ABC transporter, have been identified on large mobile plasmids in Enterococcus faecium isolates from poultry in countries like Sweden and Norway, and their presence correlates with this compound resistance. frontiersin.org The narAB operon itself is localized on transferable plasmids within human opportunistic pathogens such as E. faecium and E. faecalis. frontiersin.org Filter mating experiments have confirmed the transferability of NarAB-encoding plasmids between E. faecium strains. In some instances, this transfer is facilitated by larger, co-residing conjugative helper plasmids. frontiersin.org The ability of these plasmids to transfer readily, even to human isolates of E. faecium from poultry-derived vancomycin-resistant enterococci (VRE) in mouse models, highlights a significant public health concern. frontiersin.org

Cross-Resistance Profiles with Other Ionophores and Antimicrobials

The genetic basis of this compound resistance also dictates its cross-resistance patterns with other antimicrobial compounds.

The narAB operon confers reduced susceptibility to a specific subset of polyether ionophores. Research has shown that this operon provides resistance to this compound, Salinomycin (B1681400), and Maduramicin (B1675897). researchgate.netfrontiersin.orgnih.govfrontiersin.org However, it notably does not confer resistance to Monensin (B1676710). researchgate.netfrontiersin.orgnih.govfrontiersin.org This specificity suggests distinct mechanisms of action or efflux for different polyether ionophores, despite their shared chemical class. Comparative studies indicate a clear pattern of cross-resistance among this compound, Salinomycin, and Maduramicin, but no such correlation with Monensin. frontiersin.orgnih.gov

The following table summarizes the specificity of NarAB-mediated resistance:

| Ionophore | Confers Resistance (NarAB) |

| This compound | Yes |

| Salinomycin | Yes |

| Maduramicin | Yes |

| Monensin | No |

A critical aspect of this compound resistance is its frequent co-transfer and physical linkage with resistance to medically important antimicrobials, particularly Vancomycin (B549263). Filter mating experiments have repeatedly demonstrated that this compound resistance and Vancomycin resistance are frequently co-transferred to recipient bacteria. researchgate.netfrontiersin.orgnih.govfrontiersin.orgwur.nlplos.orgresearchgate.netnih.gov Genomic analyses have further revealed that the narAB operon and the vanA gene, which confers vancomycin resistance, can be physically linked on transferable plasmids. frontiersin.orgwur.nlplos.orgnih.gov This co-localization is a significant concern, as it implies that the selective pressure exerted by the use of this compound in animal agriculture can inadvertently promote the persistence and dissemination of Vancomycin-resistant enterococci (VRE) populations. researchgate.netfrontiersin.orgnih.govplos.orgresearchgate.netnih.gov Indeed, all VRE isolates from Norwegian broilers carrying the vanA gene have also been found to be resistant to this compound and possess the narAB genes. frontiersin.orgplos.orgplos.org

Phenotypic Adaptation versus Genetically Encoded Resistance

For a considerable period, it was widely believed that any reduced susceptibility of bacteria to polyether ionophores, including this compound, was primarily due to phenotypic adaptation rather than a stable, genetically encoded mechanism. researchgate.netfrontiersin.orgnih.gov This perspective has been challenged and largely overturned by compelling evidence. The demonstration that this compound resistance can be transferred between bacterial strains via conjugation provided definitive proof of a genetically encoded resistance mechanism. researchgate.netfrontiersin.orgnih.gov Further supporting this, in vivo experiments have shown that the inclusion of this compound in feed directly selects for E. faecium strains exhibiting reduced susceptibility to this compound, reinforcing the genetic basis of this resistance. plos.org

Advanced Delivery Systems for Narasin B

Nanocarrier Formulations for Targeted Delivery

Nanocarrier formulations represent a promising strategy for improving the delivery of poorly water-soluble and highly lipophilic drugs like Narasin (B1676957) newswise.comrsc.orgresearchgate.netasiapharmaceutics.infomdpi.comsymmetric.events. These systems can significantly enhance the aqueous solubility of such compounds and facilitate their targeted delivery to specific biological sites, thereby optimizing therapeutic efficacy and minimizing off-target effects newswise.comrsc.orgresearchgate.netasiapharmaceutics.infofrontiersin.orgnih.govnih.gov. Polymeric micelles, a type of nanocarrier, have shown particular utility in this regard due to their ability to encapsulate lipophilic drugs and enhance their deposition in targeted tissues newswise.comresearchgate.netmdpi.com.

Self-Nanomicellizing Solid Dispersions for Enhanced Solubility and Bioavailability

Research has focused on formulating Narasin into self-nanomicellizing solid dispersions (SNMSD) to address its poor aqueous solubility and improve its bioavailability newswise.comrsc.orgresearchgate.net. This approach utilizes polymers like Soluplus® (SOL) to create a drug delivery system that can incorporate Narasin newswise.comrsc.orgresearchgate.net.

A key finding in this area is the substantial improvement in Narasin's aqueous solubility when encapsulated within spherical polymeric micelles. Studies have demonstrated an approximate 100-fold increase in aqueous solubility, elevating it from less than 40 µg mL⁻¹ to 4600 µg mL⁻¹ rsc.orgresearchgate.net. These micelles typically have a diameter of less than 80 nm rsc.orgresearchgate.net. This significant enhancement in solubility is critical for improving the bioavailability of Narasin, which is otherwise limited by its hydrophobic nature newswise.comsymmetric.events. Furthermore, the stability of these micelle solutions, when integrated into a gel formulation, has been evaluated, showing a drug content exceeding 98% over a period of four weeks at room temperature rsc.orgresearchgate.net.

Table 1: Enhanced Aqueous Solubility of Narasin with Polymeric Micelles

| Formulation | Aqueous Solubility (µg mL⁻¹) | Fold Increase |

| Narasin in solution | <40 rsc.orgresearchgate.net | 1 |

| Narasin in polymeric micelles | 4600 rsc.orgresearchgate.net | ~100 |

Selective Drug Delivery to Lipophilic Environments

The design of nanocarrier formulations for Narasin also emphasizes selective drug delivery, particularly to lipophilic environments. The highly lipophilic nature of Narasin (log P o/w of 6.20) makes it suitable for targeting lipid-rich areas newswise.comsymmetric.events. A primary objective of developing nanomicelles for Narasin has been to achieve selective and targeted drug delivery to lipophilic skin layers, specifically targeting environments abundant in Cutibacterium acnes (C. acnes) newswise.comrsc.orgresearchgate.net.

Ex vivo deposition and permeation studies, utilizing full-thickness porcine ear skin as a model, have provided detailed research findings on the efficacy of these formulations. The results demonstrated that the deposition of Narasin from the micelle solution and its gel formulation into the lipophilic stratum corneum and epidermis was significantly superior to that of Narasin in a simple solution, which failed to penetrate any skin layers newswise.comrsc.orgresearchgate.net.

Table 2: Ex Vivo Deposition of Narasin in Porcine Ear Skin Layers

| Formulation | Stratum Corneum Deposition (ng cm⁻²) | Epidermis Deposition (ng cm⁻²) |

| Narasin in micelle solution | 19,835.60 ± 6,237.89 rsc.orgresearchgate.net | 19,347 ± 1,912.98 rsc.orgresearchgate.net |

| Narasin in micelle gel formulation | 40,601.14 ± 3,736.09 rsc.orgresearchgate.net | 18,763.54 ± 580.77 rsc.orgresearchgate.net |

| Narasin in solution | Failed to penetrate newswise.comrsc.orgresearchgate.net | Failed to penetrate newswise.comrsc.orgresearchgate.net |

This selective targeting ability of nanomicelles highlights their potential to deliver Narasin effectively to specific lipophilic sites, which is crucial for its intended applications.

Q & A

Q. How is Narasin B structurally identified and quantified in experimental settings?

this compound (C₄₃H₇₀O₁₁, CAS 58331-17-2) is typically identified via high-resolution mass spectrometry (HRMS) and quantified using HPLC-UV or LC-MS methods. Standard protocols involve dissolving reference standards in methanol (e.g., 100 mg/mL stock) and validating purity through chromatographic separation . For reproducibility, ensure calibration curves are constructed using certified reference materials, and solvent stability (e.g., methanol vs. DMSO) is verified for long-term storage (-20°C) .

Q. What is the primary mechanism of action of this compound in biological systems?

this compound acts as an ionophore, disrupting transmembrane ion gradients (e.g., K⁺/Na⁺) in prokaryotic and eukaryotic cells. In gram-positive bacteria, it collapses proton motive force, inhibiting ATP synthesis. In cancer models, it induces ER stress and apoptosis via TRAIL-mediated pathways and suppresses NF-κB signaling by inhibiting IκBα phosphorylation . Methodologically, validate ionophore activity using intracellular ion flux assays (e.g., fluorescent probes) and confirm apoptotic effects via caspase-3/7 activation assays .

Q. What standard methodologies are used to evaluate this compound’s efficacy in animal models?

Studies in swine, lambs, and rodents often employ randomized controlled trials (RCTs) with parameters like average daily gain (ADG), feed efficiency (G:F), and carcass yield. For example, meta-regression analyses of pig trials require categorizing variables such as this compound dose (e.g., 15–30 ppm), feeding duration (>65 days), and control group baselines (ADG, ADFI) . Statistical models should account for quadratic responses in growth metrics and use stepwise forward selection to identify significant predictors .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-response relationships across studies?

Discrepancies in dose efficacy (e.g., variable ADG improvements in swine) may arise from differences in diet composition (e.g., fiber content), host microbiota, or experimental duration. To address this:

- Conduct sensitivity analyses using stratified meta-regression (e.g., subgrouping by neutral detergent fiber (NDF) levels) .

- Validate findings in vitro using rumen-simulating systems to isolate microbial effects from host physiology .

- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate tissue concentrations with efficacy .

Q. What experimental designs are optimal for investigating this compound’s off-target effects in non-livestock models?

For cancer or dermatological studies (e.g., acne treatment), use:

- Molecular docking : Simulate this compound’s binding to targets like TGF-β receptors (PDB ID: 3TZM) using Autodock 4.2 and validate with mutagenesis assays .

- Nanoparticle delivery systems : Encapsulate this compound in micelles (e.g., PEG-PLGA) to enhance solubility and test penetration in ex vivo models (e.g., pig ear skin) .

- Transcriptomic profiling : Perform RNA-seq on treated cells to identify pathways beyond NF-κB (e.g., oxidative stress, autophagy) .

Q. How can researchers assess the environmental and long-term safety of this compound in non-target species?

- Toxicokinetic studies : Measure bioaccumulation in soil and water using LC-MS/MS, factoring in this compound’s half-life under varying pH/temperature conditions .

- Genotoxicity assays : Conduct Ames tests and micronucleus assays despite prior negative results, as strain-specific effects (e.g., Streptomyces spp. resistance genes) may alter risk profiles .

- Ecological modeling : Use species sensitivity distributions (SSDs) to predict impacts on aquatic invertebrates and soil microbiota .

Methodological Considerations Table

Guidance for Addressing Research Gaps

- Prioritize understudied applications : Explore this compound’s role in neuroinflammation or antibiotic-resistant infections, leveraging its ionophore properties .

- Standardize protocols : Adopt AOAC-approved amylases in fiber analysis to reduce variability in livestock trials .

- Ethical reporting : Disclose conflicts of interest (e.g., funding from agribusiness) and adhere to ARRIVE guidelines for animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.